

Navigating the Solubility Landscape of Ethyl 2-methoxy-5-sulfamoylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-methoxy-5-sulfamoylbenzoate*

Cat. No.: B1265779

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This technical guide provides a comprehensive overview of the solubility characteristics of **Ethyl 2-methoxy-5-sulfamoylbenzoate**, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS No. 33045-53-3) is a white to off-white crystalline solid. While quantitative solubility data for this specific compound remains limited in publicly accessible literature, qualitative assessments indicate its solubility in water. This guide provides a framework for determining its quantitative solubility in various organic solvents, leveraging established methodologies for pharmaceutical compounds.

Data Presentation: Solubility Profile

Due to the absence of specific quantitative solubility values for **Ethyl 2-methoxy-5-sulfamoylbenzoate** in peer-reviewed literature, the following table summarizes the available

qualitative data. A placeholder column is included for researchers to populate with their own experimentally determined quantitative data.

Solvent	Qualitative Solubility	Quantitative Solubility (User-Determined)	Temperature (°C)
Water	Soluble[1]		
Dimethyl Sulfoxide (DMSO)	Sparingly Soluble		
Methanol	Slightly Soluble		
Ethanol	Data not available		
Acetone	Data not available		
Acetonitrile	Data not available		
Dichloromethane	Data not available		

For reference, the structurally similar compound, benzamide, exhibits the following solubility order in a range of organic solvents: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water[2][3]. This information may serve as a preliminary guide for solvent selection in experimental studies.

Experimental Protocols: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of **Ethyl 2-methoxy-5-sulfamoylbenzoate**, based on the widely accepted shake-flask method. This protocol is adapted from general guidelines provided by the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA) for pharmaceutical compounds[4][5][6][7][8].

1. Materials and Equipment:

- **Ethyl 2-methoxy-5-sulfamoylbenzoate** (high purity)
- Selected solvents (analytical grade)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or other compatible material)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative analytical technique.

2. Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Ethyl 2-methoxy-5-sulfamoylbenzoate** to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation:

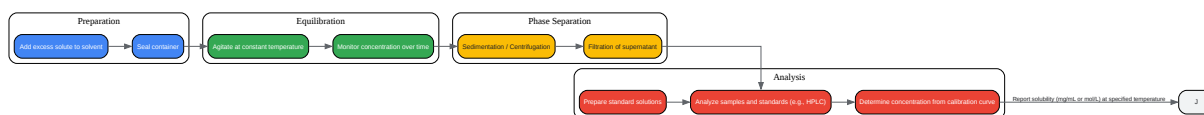
- After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
- To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.
- Quantification:
 - Prepare a series of standard solutions of **Ethyl 2-methoxy-5-sulfamoylbenzoate** of known concentrations in the respective solvents.
 - Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.
 - Construct a calibration curve from the analysis of the standard solutions.
 - Determine the concentration of **Ethyl 2-methoxy-5-sulfamoylbenzoate** in the saturated solutions by interpolating from the calibration curve.

3. Data Analysis and Reporting:

- The solubility should be reported in units such as mg/mL or mol/L.
- The temperature at which the solubility was determined must be specified.
- The analytical method used for quantification should be described.

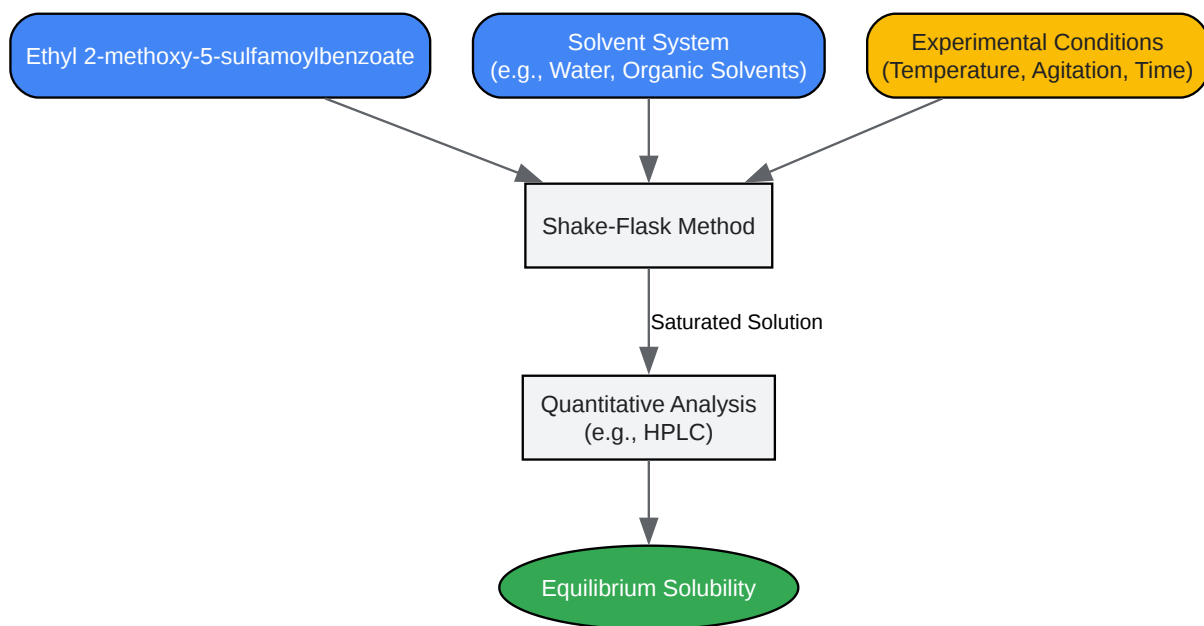
Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.



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Workflow for Experimental Solubility Determination.



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